molecular formula C19H16BrN5O2 B3635906 N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B3635906
M. Wt: 426.3 g/mol
InChI Key: RKYWVHKAWKHYNW-UHFFFAOYSA-N
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Description

N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound that features a benzimidazole core, a bromobenzyl group, and an oxadiazole ring

Properties

IUPAC Name

N-[4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2/c1-2-16(26)22-18-17(23-27-24-18)19-21-14-5-3-4-6-15(14)25(19)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYWVHKAWKHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Bromobenzyl Group: The benzimidazole intermediate is then alkylated with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The resulting intermediate undergoes cyclization with a nitrile oxide precursor to form the oxadiazole ring.

    Amidation: Finally, the oxadiazole intermediate is reacted with propanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole and oxadiazole rings can participate in redox reactions, potentially altering the electronic properties of the compound.

    Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially modulating their activity. The oxadiazole ring may also contribute to the compound’s biological effects by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
  • N-{4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
  • N-{4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Uniqueness

The presence of the bromobenzyl group in N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide distinguishes it from its analogs. This group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a unique candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
Reactant of Route 2
N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

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